molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3

Benzo[d]oxazol-5-ol

Cat. No. B065095
CAS RN: 180716-28-3
M. Wt: 135.12 g/mol
InChI Key: UPPYOQWUJKAFSG-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-5-ol is a chemical compound with the molecular formula C7H5NO2 .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of these compounds was confirmed by IR, 1H/13C-NMR, and mass .


Molecular Structure Analysis

The molecular structures of the synthesized benzoxazole compounds were determined by IR (ATR, cm −1), 1H/13C-NMR (DMSO-d6, 400 MHz, ppm), and mass spectral studies .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 .


Physical And Chemical Properties Analysis

Benzo[d]oxazol-5-ol has a molecular weight of 135.12 and a boiling point of 270.0±13.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C under nitrogen .

Scientific Research Applications

Antibacterial Activity

Benzoxazole derivatives, including Benzo[d]oxazol-5-ol, have been synthesized and tested for their in vitro antibacterial activity against several bacteria. These include Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Antifungal Activity

Benzoxazole compounds have also shown promising antifungal activity. For instance, compound 19 (a benzoxazole derivative) was found to be potent against Aspergillus niger, and compound 1 was effective against Candida albicans .

Anticancer Activity

Benzoxazole derivatives have been evaluated for their in vitro anticancer activity. The Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay . Compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .

Anti-inflammatory Activity

Benzoxazoles have been recognized for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimycobacterial Activity

Benzoxazoles have shown antimycobacterial activities , which could be beneficial in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Antiparkinson Activity

Benzoxazoles have also been associated with antiparkinson effects , suggesting potential applications in the treatment of Parkinson’s disease.

Inhibition of Hepatitis C Virus

Benzoxazoles have demonstrated the ability to inhibit the Hepatitis C virus , which could lead to advancements in the treatment of Hepatitis C.

Amyloidogenesis Inhibition

Benzoxazoles have been found to inhibit amyloidogenesis , which is the process of fibril formation that is implicated in various diseases, including Alzheimer’s disease.

Safety and Hazards

Benzo[d]oxazol-5-ol is classified as harmful and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have shown a wide spectrum of pharmacological activities, which drew the attention of researchers around the globe to synthesize various benzoxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYOQWUJKAFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597446
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180716-28-3
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzene-1,4-diol (2.40 g, 19.2 mmol) in triethylorthoformate (10 mL) was added 3 drops of concentrated HCl. After heating to 65° C. for 30 minutes and stirring at room temperature for 16 hours, the mixture was poured into water and extracted with ethyl acetate (2×). The organic phase was washed with HCl (2N) and saturated NaHCO3, dried, and concentrated under reduced pressure to provide the product (2.09 g, 81%) as red-black solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?

A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)benzo[d]oxazol-5-ol derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.

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